12-Oxooctadecanoic acid

Catalog No.
S605329
CAS No.
925-44-0
M.F
C18H34O3
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Oxooctadecanoic acid

CAS Number

925-44-0

Product Name

12-Oxooctadecanoic acid

IUPAC Name

12-oxooctadecanoic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)

InChI Key

OFOWUDSDZLONKT-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)CCCCCCCCCCC(=O)O

Synonyms

12-ketostearate, 12-oxooctadecanoic acid

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCC(=O)O

Potential Applications: They may also play a role in biological systems, such as plant physiology and biochemistry.

Experimental Procedures: The synthesis of 12-Oxooctadecanoic acid involves several chemical reactions. For instance, the oxidation of 12-oxo-(Z)-9-octadecenoic acid with potassium permanganate in an alkaline medium results in erythro-9,10-Dihydroxy-12-oxooctadecanoic acid and 9,12-epoxyoctadeca-9,11-dienoic acid .

Results and Outcomes: The outcomes of these reactions and the properties of the resulting compounds can vary widely, depending on the specific reactions and conditions used

Role in Plant Physiology and Biochemistry

Role in Embryo Development

Role in Energy Metabolism

Origin

12-Oxooctadecanoic acid is a natural product found in some red algae species, such as Gracilariopsis longissima []. It has also been detected in cow and goat milk, suggesting it might be a minor component of mammalian fats [].

Significance

Research on 12-oxooctadecanoic acid is limited. However, studies suggest it might play a role in specific biological processes. For instance, dietary administration of 12-oxooctadecanoic acid in chicks fed a vitamin E-deficient diet has been shown to induce encephalomalacia (softening of the brain) []. This suggests a potential interaction with vitamin E metabolism or cellular function.


Molecular Structure Analysis

12-Oxooctadecanoic acid has an 18-carbon chain (octadecanoic) with a carboxylic acid group (COOH) at one end. The key feature is a ketone group (C=O) located at the 12th carbon from the carboxylic acid end (hence the name 12-oxo) []. This ketone group disrupts the typical hydrocarbon chain of a fatty acid, potentially affecting its biochemical properties.


Chemical Reactions Analysis

  • Esterification: Reaction with an alcohol to form an ester [].
  • Oxidation: Can be broken down by β-oxidation, a cellular process for energy production, due to the presence of the ketone group.
  • Decarboxylation: Removal of the COOH group under specific conditions.

Physical And Chemical Properties Analysis

  • Solid at room temperature: Long-chain fatty acids typically have high melting points.
  • Hydrophobic: The long hydrocarbon chain makes it insoluble in water but soluble in organic solvents like chloroform [].
  • Relatively stable: The carbon chain and functional groups suggest moderate stability.

The chemical behavior of 12-oxooctadecanoic acid is primarily influenced by its functional groups. Key reactions include:

  • Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.
  • Reduction: The ketone can be reduced to alcohols or alkanes under specific conditions.
  • Esterification: It can react with alcohols to form esters, which are important in various applications such as cosmetics and food .

12-Oxooctadecanoic acid exhibits several biological activities:

  • Antimicrobial Properties: Some studies indicate that this compound possesses antimicrobial activity, making it potentially useful in food preservation and pharmaceuticals.
  • Metabolic Role: It acts as a metabolite of ricinoleic acid, contributing to various metabolic pathways in animals .
  • Cell Signaling: This compound may play a role in cell signaling processes, although specific mechanisms remain under investigation.

The synthesis of 12-oxooctadecanoic acid can be achieved through various methods:

  • Oxidation of Stearic Acid: Stearic acid can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Microbial Fermentation: Certain microorganisms can convert fatty acids into their corresponding keto acids, including 12-oxooctadecanoic acid.
  • Chemical Synthesis: Advanced synthetic routes involving multi-step reactions can yield this compound from simpler precursors .

12-Oxooctadecanoic acid finds applications in several fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Cosmetics: Incorporated into formulations for skin care due to its potential moisturizing properties.
  • Pharmaceuticals: Explored for its antimicrobial properties and potential therapeutic uses .

Research on interaction studies involving 12-oxooctadecanoic acid suggests it may interact with various biological molecules:

  • Proteins: Potential binding with proteins involved in metabolic pathways has been noted, suggesting a regulatory role.
  • Lipids: Interaction with membrane lipids may influence membrane fluidity and function.
  • Enzymes: It may affect enzyme activity related to lipid metabolism, although specific interactions require further exploration .

Several compounds share structural similarities with 12-oxooctadecanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Stearic AcidSaturated fatty acid (C18H36O2)No ketone group; widely used in cosmetics
Oleic AcidUnsaturated fatty acid (C18H34O2)Contains a double bond; more fluid properties
Palmitic AcidSaturated fatty acid (C16H32O2)Shorter carbon chain; commonly found in palm oil
Ricinoleic AcidHydroxy fatty acid (C18H34O3)Contains a hydroxyl group; derived from castor oil

Uniqueness of 12-Oxooctadecanoic Acid

The unique presence of the ketone functional group at the 12th carbon distinguishes 12-oxooctadecanoic acid from other similar compounds. This structural feature contributes to its distinct biological activities and applications, particularly in antimicrobial and metabolic contexts. Its synthesis methods and potential interactions further highlight its unique role among fatty acids.

The historical synthesis of 12-oxooctadecanoic acid, also known as 12-ketostearic acid or lycaonic acid, has its origins in the chemical transformation of castor oil derivatives, particularly ricinoleic acid [15] [16]. The foundational approach involves a multi-step process beginning with castor oil, which consists chiefly of the glyceride of ricinoleic acid [15]. The initial step requires hydrogenation of castor oil followed by saponification with sodium hydroxide and subsequent hydrolysis with acid to yield 12-hydroxystearic acid [15] [16].

The critical oxidation step transforms the hydroxyl group at the 12-position into a ketone functional group through the application of chromic acid or other oxidizing agents [15] [16]. This process forms a carbonyl group at the 12-position of the molecule, resulting in the formation of 12-ketostearic acid [15]. Early patents from the 1930s documented that 150 grams of 12-hydroxystearic acid dissolved in 250 grams of acetic acid, when treated with a mixture of chromic acid in acetic acid at temperatures of 30 to 50 degrees Celsius, yielded approximately 120 grams of 12-ketostearic acid with substantially zero acetyl number [15].

An alternative historical method involved the use of aluminum secondary or tertiary alkoxides in the presence of hydrogen acceptors such as low molecular weight ketones [10]. This approach utilized aluminum isopropoxide or aluminum tertiary butoxide dissolved in anhydrous organic solvents, preferably aromatic hydrocarbons such as xylene, toluene, or benzene [10]. The reaction mixture required refluxing for periods ranging from five minutes to fifteen minutes at temperatures not substantially above 115 degrees Celsius to produce ketonized castor oil with the fatty acid moieties containing a double bond positioned predominantly in the beta-gamma position with respect to the keto group [10].

Historical Synthesis ParametersConditionsYield
Chromic Acid Oxidation30-50°C, acetic acid solvent80% (120g from 150g starting material) [15]
Aluminum Alkoxide Method110-115°C, 10-15 min refluxVariable, dependent on reaction time [10]
Extended Reflux Conditions126-130°C, 1-6 hoursProduces alpha-beta positioned double bonds [10]

Modern Catalytic Oxidation Approaches

Contemporary synthetic methodologies for 12-oxooctadecanoic acid have evolved to incorporate advanced catalytic systems that offer improved selectivity and efficiency compared to traditional approaches [4] [19] [20]. Modern catalytic oxidation approaches utilize transition metal catalysts, particularly tungsten, ruthenium, and other second- and third-row metals, which have been extensively studied for their ability to catalyze the cleavage and oxidation of various alkenes and unsaturated fatty acids [19].

Tungsten-based catalytic systems have emerged as particularly effective for the oxidative transformation of fatty acids [4] [7] [20]. Research has demonstrated that tungsten and tungstic oxide catalysts, both in supported and unsupported forms, exhibit superior activity and selectivity for fatty acid oxidation reactions [7]. The liquid-phase catalytic oxidation of oleic acid with hydrogen peroxide in the presence of various transition metal catalysts has been studied extensively in batch autoclave reactors, with tungsten-based systems showing the most promising results [7].

Recent developments have focused on tungsten oxide nanoparticles synthesized through environmentally friendly approaches using bare tungsten powder as a precursor [20]. These nanoparticles have been further organo-functionalized with cetyltrimethylammonium bromide to enhance their compatibility with biphasic oxidation reactions using hydrogen peroxide [20]. The optimized tungsten oxide nanocatalysts achieved complete conversion of oleic acid with the highest yield of desired products reaching approximately 80 percent [20].

Ruthenium-based catalytic systems represent another significant advancement in modern oxidation approaches [21] [23]. These catalysts have demonstrated exceptional performance in the oxidation of primary alcohols and vicinal-diols to produce fatty acids [21]. The process involves contacting the alcohol substrate with a ruthenium catalyst and a peracid oxidizing agent, often in the presence of an organic or inorganic base and an inert organic solvent [21]. Ruthenium halides and ruthenium dioxide have proven particularly useful as inorganic salt catalysts for these transformations [21].

Modern Catalytic SystemsCatalyst TypeOxidantConversionSelectivity
Tungsten Oxide NanoparticlesWO₃-CTABH₂O₂100%80% to desired products [20]
Supported Tungsten CatalystsW/Al₂O₃H₂O₂96-98%High mono/dicarboxylic acids [7]
Ruthenium SystemsRuCl₃Peracetic acid85-88%Variable based on substrate [21]

Biocatalytic Production Routes

Biocatalytic approaches for the synthesis of 12-oxooctadecanoic acid represent a growing area of research that leverages enzymatic systems for selective oxyfunctionalization of fatty acids [27] [29]. These methods offer advantages in terms of regio- and stereoselectivity, often performing selective oxyfunctionalization that is difficult to achieve through chemical reactions [27].

Fatty acid oxygenases constitute the primary enzymatic systems employed in biocatalytic production routes [27]. These enzymes include hydratases, lipoxygenases, dioxygenases, diol synthases, cytochrome P450 monooxygenases, peroxygenases, and 12-hydroxylases, which collectively convert unsaturated fatty acids to diverse regio- and stereoselective mono-, di-, and trihydroxy fatty acids [27]. The formed hydroxy fatty acids serve as intermediates that can be further metabolized to industrially important oxygenated chemicals [27].

Engineered microorganisms have been developed specifically for lipid modification applications [29]. Whole-cell biocatalytic systems offer advantages over isolated enzymes by providing the necessary cofactor regeneration systems and multi-enzyme pathways required for complex transformations [29]. Recent advances in metabolic engineering have enabled the production of specialized fatty acids, including polyunsaturated fatty acids, in engineered yeast systems using renewable sugar resources [29].

The biocatalytic oxyfunctionalization process typically involves the selective introduction of oxygen-containing functional groups into fatty acid substrates [27]. For the production of ketone-containing fatty acids like 12-oxooctadecanoic acid, the process may involve initial hydroxylation followed by enzymatic oxidation of the hydroxyl group to form the corresponding ketone [27]. Enzyme engineering techniques, including functional and balanced expression in recombinant cells, selection of suitable catalyst types, and reaction engineering optimization, have been employed to increase the efficiency of oxyfunctionalization reactions [27].

Lipases represent another important class of biocatalysts used in fatty acid modification [26] [29]. These enzymes are particularly established for the synthesis of structured triacylglycerols and for the selective release or incorporation of specific fatty acids [29]. Protein engineering methods have been successfully applied to modify lipases at the molecular level, altering their fatty acid chain-length selectivity and improving their performance in biotransformation reactions [26].

Biocatalytic SystemsEnzyme ClassSubstrate SpecificityProducts
Fatty Acid OxygenasesP450 MonooxygenasesC16-C18 Unsaturated FAHydroxy/Oxo Fatty Acids [27]
LipoxygenasesDioxygenasesPolyunsaturated FAHydroperoxy Fatty Acids [27]
Engineered LipasesHydrolasesVarious Chain LengthsModified Fatty Acids [26]

Purification and Isolation Techniques

The purification and isolation of 12-oxooctadecanoic acid requires specialized techniques adapted to the chemical properties of long-chain fatty acids [30] [35] [48]. These methods must account for the compound's amphiphilic nature, thermal stability, and tendency to form crystal polymorphs under different conditions [45] [47].

Liquid-liquid extraction represents a fundamental approach for the initial separation of fatty acids from reaction mixtures [30] [34]. Traditional methods such as the Folch extraction procedure and acidified Bligh and Dyer methods have been extensively used for lipid extraction, with the Folch method demonstrating superior performance for broad-based fatty acid isolation [30]. The extraction process typically involves the use of chloroform-methanol mixtures or alternative solvent systems such as hexane-isopropanol combinations [30].

For carboxylic acid isolation specifically, ion-exchange methods have proven highly effective [32]. These techniques utilize the acid-base properties of fatty acids, enabling selective isolation through pH manipulation [32] [34]. The traditional approach involves reacting the acid with a base to form a highly soluble carboxylate salt, followed by filtration and subsequent acidification to reform the free acid [34]. This method has demonstrated efficiency and selectivity greater than 98 percent for synthetic carboxylic acids [32].

High-performance liquid chromatography represents the most sophisticated approach for fatty acid purification [33] [35]. Reverse-phase liquid chromatography using octadecylsilyl columns effectively separates mixtures of free fatty acids based on their hydrophobic interactions with the stationary phase [35]. The separation principle depends on the sequential detachment of fatty acids from the stationary phase according to the strength of the organic mobile phase [33]. Acetonitrile-water mixtures are commonly employed for elution, with aqueous phosphoric acid substituted for water when separating free acids [35].

Crystallization and recrystallization techniques provide highly effective purification methods for fatty acids [44] [47] [49]. The process involves dissolving the impure compound in a heated solvent until saturation is reached, followed by controlled cooling to promote crystal formation [47] [49]. For fatty acid separation, crystallization from aqueous ethanol solutions has been examined extensively, with the mole fraction of ethanol in the aqueous phase serving as a critical parameter for controlling the relationship between yield and purity [44].

Distillation methods offer another powerful approach for fatty acid purification, particularly for industrial-scale applications [48] [50]. Steam distillation of fatty acids utilizes the different boiling points of various fatty acids to achieve separation [48]. The process involves preheated fatty acid feed flowing through reaction chambers heated at the bottom by superheated steam injection [48]. Operating conditions typically range from 160 to 250 degrees Celsius at pressures between 2 to 20 millibars [50].

Purification MethodOperating ConditionsPurity AchievedRecovery Efficiency
Ion-ExchangepH 1-4 acidification>98 mol% [32]High
Reverse-Phase HPLCAcetonitrile-water gradient>95%Variable
CrystallizationAqueous ethanol, controlled cooling98 mol% fraction [44]80-90%
Steam Distillation160-250°C, 2-20 mbarHigh light color, minimal residues [50]>90%

XLogP3

6

UNII

31GL7GRO8F

Other CAS

925-44-0

Wikipedia

12-oxooctadecanoic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 08-15-2023

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